

NVS-PAK1-1: Probe Profile & Formulation

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Compound Focus: NVS-PAK1-1

CAS No.: 1783816-74-9

Cat. No.: S537873

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NVS-PAK1-1 is a potent, selective, and cell-active allosteric inhibitor of p21-activated kinase 1 (PAK1), developed as a chemical probe by the Structural Genomics Consortium (SGC) [1] [2].

Table 1: Key Biochemical and Physicochemical Properties of NVS-PAK1-1

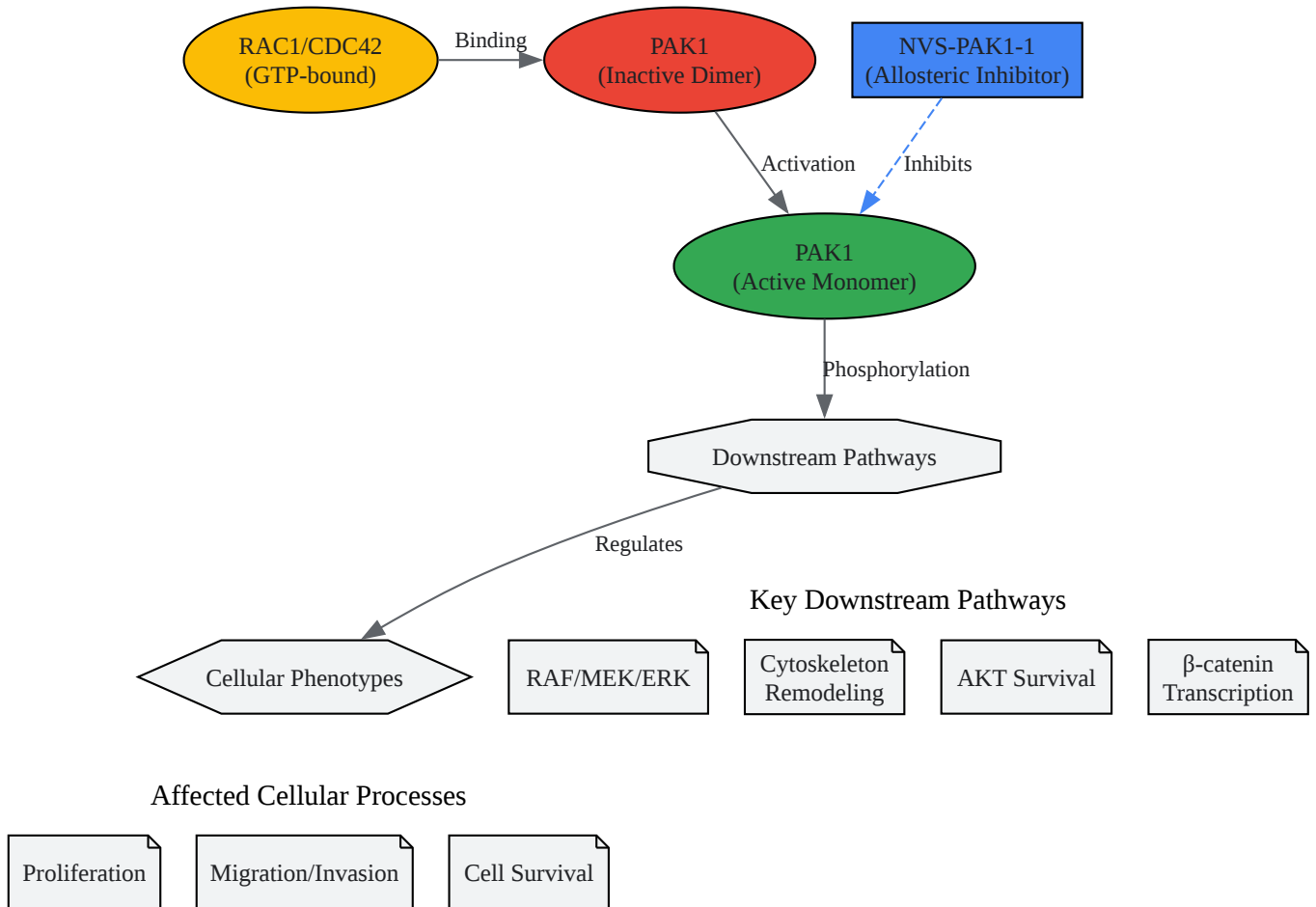
Property	Description / Value
Molecular Weight	479.93 g/mol [3] [4] [2]
Chemical Formula	C ₂₃ H ₂₅ ClF ₃ N ₅ O [3] [4] [2]
CAS No.	1783816-74-9 [3] [2]
Target	p21-activated kinase 1 (PAK1) [1] [3]
Mechanism	Allosteric inhibitor (binds DFG-out conformation) [1] [5]
IC ₅₀ (PAK1)	5 nM (dephosphorylated), 6 nM (phosphorylated) [1] [3] [2]
Selectivity	>54-fold selective for PAK1 over PAK2; exquisite selectivity across 442-kinome panel [1]
Recommended Use	0.25 μM for selective PAK1 inhibition; 2.5 μM for combined PAK1/2 inhibition [1]
Negative Control	NVS-PAK1-C (available from SGC and suppliers) [1] [4]

Table 2: Stock Solution Preparation and Formulation

Step	Parameter	Details
1. Reconstitution	Solvent	DMSO [3] [2].
	Stock Concentration	30-100 mg/mL (e.g., 62.5 mM - 200 mM) [3] [2].
	Procedure	Allow compound to warm to room temperature. Add sterile DMSO directly to the vial and vortex or sonicate to dissolve.
2. Storage	Temperature	-20°C to -80°C for long-term storage [3] [4].
	Stability	Stable for at least 3 years at -20°C when stored as a dry powder [3]. Aliquot stock solution to avoid freeze-thaw cycles.
3. Working Solution	Diluent	Cell culture medium (with serum). Final DMSO concentration should typically be ≤0.1%.
	Preparation	Prepare fresh working dilutions from the DMSO stock immediately before adding to cells.

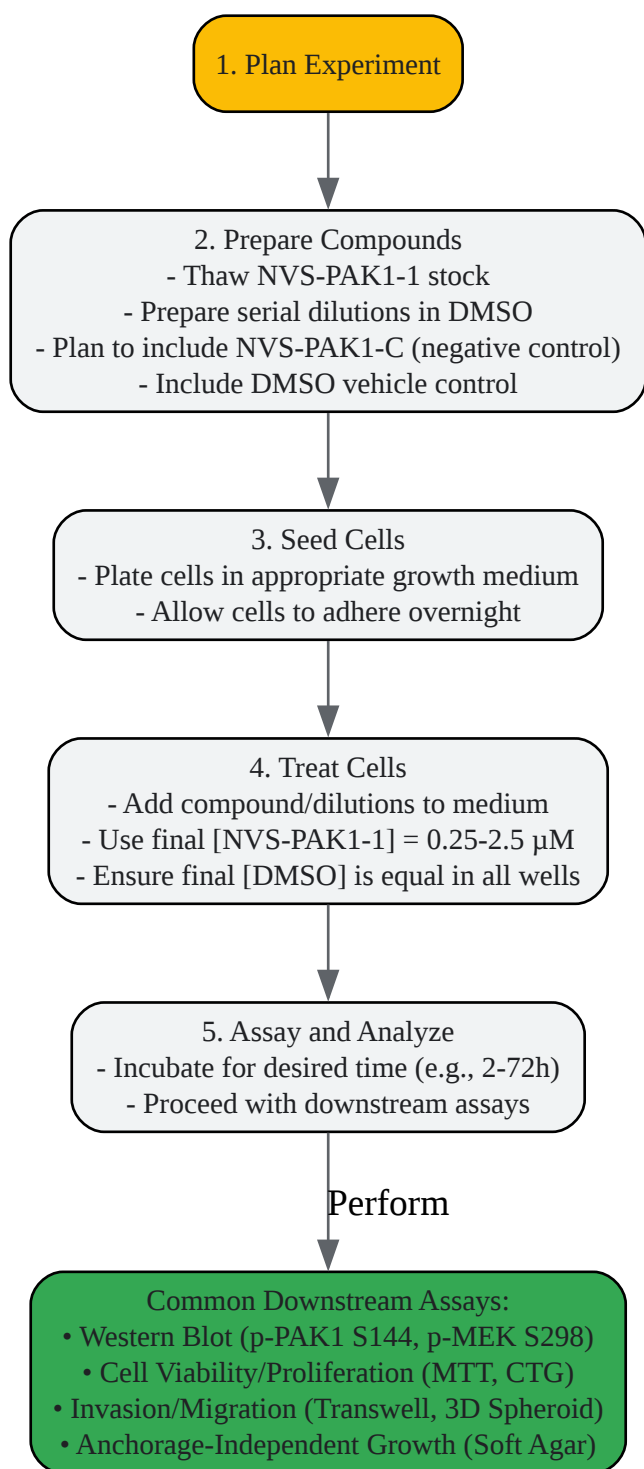
PAK1 Signaling and Experimental Workflow

The diagrams below illustrate PAK1's role in cellular signaling and a general workflow for **NVS-PAK1-1** cell culture experiments.



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*Diagram 1: **NVS-PAK1-1** inhibits PAK1, a key node in multiple oncogenic signaling pathways. PAK1 is activated by GTP-bound RAC1/CDC42. Once active, it phosphorylates substrates in pathways like RAF/MEK/ERK and AKT, regulating cell proliferation, survival, and migration [1] [6] [7]. **NVS-PAK1-1** binds allosterically to prevent PAK1 activation and its downstream signaling cascade.*



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*Diagram 2: A generalized workflow for cell culture experiments using **NVS-PAK1-1**. Researchers should optimize key parameters like cell seeding density, compound concentration, and treatment duration for their specific model and assay.*

Detailed Experimental Protocols

Here are detailed methodologies for key experiments demonstrating **NVS-PAK1-1**'s efficacy in cell-based models, based on recent publications.

Protocol 1: Inhibiting PAK1 Autophosphorylation in Su86.86 Cells (from SGC) [1]

- **Objective:** To demonstrate direct target engagement by **NVS-PAK1-1** through inhibition of PAK1 autophosphorylation at serine 144 (S144).
- **Cell Line:** Su86.86 (KRAS-mutated pancreatic cancer cell line). The protocol can be adapted to other PAK1-dependent lines like certain breast cancer cells.
- **Procedure:**
 - Culture and plate Su86.86 cells in standard growth medium.
 - **Treatment:** Treat cells with **NVS-PAK1-1** at a final concentration of **0.25 μM** for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control and the negative control compound **NVS-PAK1-C** at the same concentration.
 - **Lysis and Western Blot:** Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Resolve proteins by SDS-PAGE and transfer to a PVDF membrane.
 - **Immunoblotting:** Probe the membrane with the following antibodies:
 - Anti-phospho-PAK1 (S144)
 - Anti-total PAK1 (loading control)
 - **Expected Outcome:** A significant reduction in PAK1 S144 phosphorylation in the **NVS-PAK1-1** treated group compared to the vehicle and NVS-PAK1-C control groups, indicating effective PAK1 inhibition.

Protocol 2: Resensitizing Resistant Breast Cancer Cells to Therapy (Adapted from Cucolo et al., 2023)

[7]

- **Objective:** To evaluate the ability of **NVS-PAK1-1** to restore sensitivity to endocrine therapy and CDK4/6 inhibitors in resistant ER+ breast cancer cells.
- **Cell Models:** MCF7-FAR and T47D-FAR cells (fulvestrant and abemaciclib resistant).
- **Procedure:**
 - Plate the resistant FAR cells in their standard growth medium.
 - **Combination Treatment:** Treat cells with a combination of:
 - **Fulvestrant** (1 μM)
 - **Abemaciclib** (0.25 μM)
 - **NVS-PAK1-1** (Concentration range from literature: ~1-2 μM)
 - Include control groups with single agents and vehicle.

- **Viability Assay:** After 72-96 hours of treatment, assess cell viability using a standard ATP-based assay (e.g., CellTiter-Glo).
- **Invasion Assay:**
 - Seed FAR cells in serum-free medium on transwell inserts coated with Matrigel.
 - Add treatment compounds (fulvestrant, abemaciclib, **NVS-PAK1-1**) to the upper and lower chambers. The lower chamber should contain medium with serum as a chemoattractant.
 - Incubate for 24-48 hours. Fix, stain, and count cells that have invaded through the Matrigel matrix.
- **Expected Outcome:** Co-treatment with **NVS-PAK1-1** should significantly reduce cell viability and invasion in FAR cells compared to treatment with fulvestrant and abemaciclib alone.

Critical Application Notes

- **Negative Control is Essential:** Always include the inactive analog **NVS-PAK1-C** at the same concentration as **NVS-PAK1-1** to control for off-target effects. Its inactivity confirms that observed phenotypes are due to PAK1 inhibition [1].
- **Dose Selection:** For selective PAK1 inhibition, use **0.25 μM** . To inhibit both PAK1 and PAK2, use **2.5 μM** [1]. Titrate the concentration for your specific cellular model.
- **Validating Target Engagement:** Always confirm the efficacy of **NVS-PAK1-1** in your system by monitoring the reduction of PAK1 autophosphorylation (e.g., at S144) or phosphorylation of its direct substrates (e.g., MEK at S298) via Western blot [1] [7].
- **Context-Dependent Effects:** The biological outcome of PAK1 inhibition is highly cell-type and context-dependent. It can affect proliferation, invasion, survival, or differentiation, as seen in cancer models versus oligodendrocyte progenitor cells (OPCs) [1] [8] [7].

I hope these detailed application notes and protocols assist in your research. Would you like me to elaborate on any specific section, such as the mechanism of allosteric inhibition or the design of combination therapy studies?

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